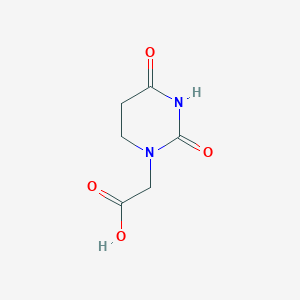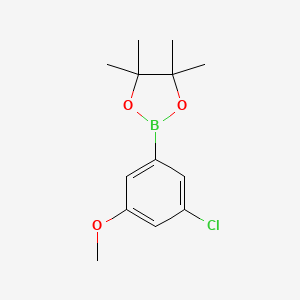
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (hereafter referred to as CMPD) is an organic compound belonging to the boron family. It is a colorless liquid with a molecular weight of 186.25 g/mol and a boiling point of 111.3 °C. CMPD is soluble in organic solvents such as ethanol and chloroform. It is a versatile compound with a wide range of applications in organic synthesis and scientific research.
科学的研究の応用
Crystal Structure Analysis
One area of scientific research involving compounds related to 2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the analysis of crystal structures. The crystal structure of a similar compound, 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, was determined using single-crystal X-ray diffractometer data. This study revealed details about the orthorhombic structure, lattice constants, and the tetracoordinated boron atom, providing insights into the molecular architecture of such compounds (Seeger & Heller, 1985).
Synthesis of Derivatives
The synthesis of derivatives of 1,3,2-dioxaborolanes, including those with mercapto- and piperazino-modifications, has been explored. These derivatives exhibit inhibitory activity against serine proteases, showcasing the potential for biomedical applications (Spencer et al., 2002).
Application in Polyene Synthesis
Another application is in the synthesis of boron-containing stilbene derivatives and boron-capped polyenes. These compounds are being investigated for their use in new materials for LCD technology and as potential therapeutics for neurodegenerative diseases (Das et al., 2015).
Molecular Structure Characterization
Research has also focused on the characterization of the molecular structure of these compounds. Studies using methods like X-ray diffraction and density functional theory (DFT) have been conducted to understand the physicochemical properties, conformation, and electrostatic potential of these molecules (Huang et al., 2021).
Transition Metal-Catalyzed Reactions
The role of 1,3,2-dioxaborolanes in transition metal-catalyzed reactions, such as hydroboration of alkenes, has been studied. These reactions are significant for synthesizing organoboronate esters, which have various applications in organic synthesis (Fritschi et al., 2008).
作用機序
- The primary target of this compound is the SARS-CoV-2 main protease (also known as 3CLpro or Mpro). This protease plays a crucial role in viral replication by cleaving the viral polyproteins into functional components necessary for virus assembly and maturation .
- At the cellular level, reduced viral particle production limits the spread of the virus within the host .
Target of Action
Mode of Action
- The compound interacts with the active site of the SARS-CoV-2 main protease through noncovalent interactions. By binding to the active site, it inhibits the protease’s enzymatic activity, preventing the cleavage of viral polyproteins. The binding induces conformational changes in the protease, rendering it inactive and disrupting viral replication .
Biochemical Pathways
Pharmacokinetics
- The compound is administered orally or intravenously. It distributes to various tissues, including lung tissue (important for SARS-CoV-2 infection). Metabolized primarily in the liver. Eliminated via urine and feces. High bioavailability due to good absorption and tissue distribution .
Result of Action
Action Environment
- Stability of the compound may be influenced by temperature, humidity, and pH. Optimal efficacy occurs within a narrow range of environmental conditions. Proper storage and handling are crucial to maintain compound stability and efficacy .
特性
IUPAC Name |
2-(3-chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)9-6-10(15)8-11(7-9)16-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEONBEFVLDNCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675213 | |
| Record name | 2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
929626-16-4 | |
| Record name | 2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



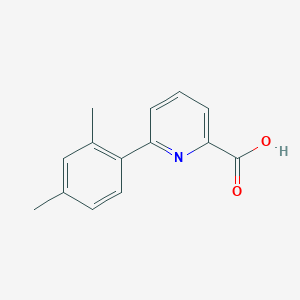
![4-[(2-Methoxyethoxy)methyl]phenylboronic acid](/img/structure/B1463748.png)


![1-[6-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1463753.png)
![2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B1463754.png)
![1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1463755.png)
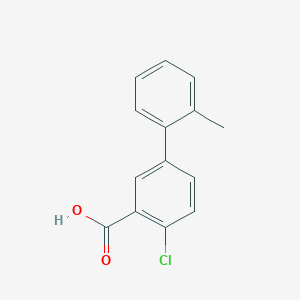
![2-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine](/img/structure/B1463760.png)
![8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1463763.png)
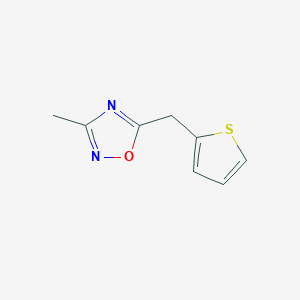
![1-[4-(Methylsulfonyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1463765.png)
![2-chloro-N-{[3-(2-methoxyethoxy)phenyl]methyl}acetamide](/img/structure/B1463768.png)
